N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine

Description

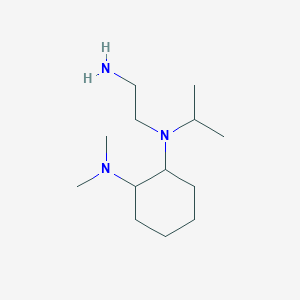

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine is a tertiary amine featuring a cyclohexane backbone substituted with two amino groups at the 1,2-positions. The nitrogen atoms are further modified with methyl, isopropyl, and 2-amino-ethyl substituents, creating a sterically hindered and electronically diverse ligand. Its structural complexity makes it a candidate for applications in catalysis or coordination chemistry, though direct evidence of its specific uses is sparse in the provided materials.

Structure

3D Structure

Properties

IUPAC Name |

2-N-(2-aminoethyl)-1-N,1-N-dimethyl-2-N-propan-2-ylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-11(2)16(10-9-14)13-8-6-5-7-12(13)15(3)4/h11-13H,5-10,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQRHQPOPDTDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C1CCCCC1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601141144 | |

| Record name | 1,2-Cyclohexanediamine, N1-(2-aminoethyl)-N2,N2-dimethyl-N1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353965-54-4 | |

| Record name | 1,2-Cyclohexanediamine, N1-(2-aminoethyl)-N2,N2-dimethyl-N1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediamine, N1-(2-aminoethyl)-N2,N2-dimethyl-N1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules. Biology: It can serve as a ligand in biological studies, interacting with various biomolecules. Medicine: Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds, while the isopropyl and dimethyl groups can engage in hydrophobic interactions. These interactions can influence biological pathways and chemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include cyclohexane-1,2-diamine derivatives with varying substituents. Key examples are:

Key Observations :

- Substituent Bulk: The target compound’s isopropyl and 2-amino-ethyl groups introduce greater steric hindrance compared to smaller methyl groups in N,N'-dimethyl derivatives. This could enhance enantioselectivity in catalysis but reduce substrate accessibility .

- Positional Isomerism : The 1,2-diamine configuration (vs. 1,4 in ) creates a cis-geometry, favoring chelation in metal complexes.

Catalytic and Coordination Chemistry

- Mn Complexes : describes Mn complexes with ligands like N,N’-dimethyl-1,2-cyclohexanediamine, which show high activity in asymmetric transfer hydrogenation. The target compound’s additional substituents may alter redox properties or stereochemical control .

- Copper-Catalyzed Reactions : Simple N,N'-dimethyl-cyclohexanediamine ligands inhibited maleimide diarylthiolation in copper systems , suggesting that bulkier substituents (e.g., isopropyl) in the target compound might exacerbate this effect or require tailored reaction conditions.

Stereochemical Considerations

Chiral analogues like (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine are commercially available , but the stereochemistry of the target compound is unspecified.

Biological Activity

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine is a compound with significant biological activity due to its structure, which includes a cyclohexane ring and multiple amine groups. This article explores its synthesis, biological mechanisms, and potential applications in various fields.

Chemical Structure and Properties

The compound's IUPAC name is 2-N-(2-aminoethyl)-1-N,1-N,2-N-trimethylcyclohexane-1,2-diamine. Its molecular formula is with a molecular weight of approximately 227.39 g/mol. The structural configuration allows for various interactions with biological targets, particularly through hydrogen bonding and electrostatic interactions.

Synthesis

The synthesis typically involves the reaction of cyclohexane-1,2-diamine with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the chloroethylamine.

Synthetic Route

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Cyclohexane-1,2-diamine + 2-chloro-N,N-dimethylethylamine | Basic medium |

| 2 | Nucleophilic substitution | Elevated temperature |

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The aminoethyl group facilitates binding through hydrogen bonds, while the cyclohexane ring enhances structural rigidity, improving binding affinity.

Interaction with Biological Targets

- Enzymatic Activity : The compound can inhibit or activate specific enzymes by fitting into their active sites.

- Receptor Binding : It may interact with various receptors, influencing signal transduction pathways.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological applications:

Anticancer Activity

Research indicates that derivatives of similar compounds exhibit anticancer properties by inducing oxidative stress in cancer cells. The ability to generate reactive oxygen species (ROS) is critical for this activity.

Antimicrobial Properties

Compounds structurally related to this compound have shown antimicrobial effects against various pathogens by disrupting cell membranes or inhibiting vital metabolic processes.

Case Studies

-

Antitumor Effects : A study demonstrated that a related compound induced apoptosis in cancer cell lines by generating ROS and disrupting mitochondrial function.

- Study Findings :

- Cell Line: MCF-7 (breast cancer)

- IC50: 15 µM after 48 hours of treatment.

- Mechanism: Increased ROS levels led to mitochondrial membrane potential loss.

- Study Findings :

-

Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus.

- Study Findings :

- Minimum Inhibitory Concentration (MIC): 32 µg/mL.

- Mechanism: Inhibition of cell wall synthesis and disruption of membrane integrity.

- Study Findings :

Q & A

Q. What are the established synthetic routes for N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound’s synthesis likely involves multi-step functionalization of a cyclohexane-1,2-diamine scaffold. A plausible route includes:

- Step 1 : Alkylation of the primary amines with isopropyl and aminoethyl groups under controlled pH and temperature to minimize side reactions.

- Step 2 : Quaternization of secondary amines using methylating agents (e.g., methyl iodide) in polar aprotic solvents.

- Optimization : Use Schlenk-line techniques for moisture-sensitive steps (critical for hygroscopic intermediates, as noted in similar diamines ). Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry using Design of Experiments (DoE) to maximize yield.

- Purification : Employ column chromatography or recrystallization from ethanol/water mixtures, as demonstrated for structurally related N,N′-dimethylcyclohexane-1,2-diamine .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) to confirm substitution patterns and stereochemistry. For example, methyl groups on nitrogen appear as singlets near δ 2.3 ppm .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL or OLEX2 ) resolves absolute configuration and hydrogen-bonding networks. For disordered atoms, apply restraints and anisotropic refinement .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How does this compound function as a ligand in coordination chemistry, and what metal ions are most compatible?

- Methodological Answer : The diamine’s bidentate N-donor sites enable coordination to transition metals.

- Experimental Design : Screen metal salts (e.g., V(II), Cu(II), Ni(II)) in anhydrous THF or methanol under inert atmospheres. Monitor complexation via UV-Vis spectroscopy (e.g., d-d transitions) .

- Case Study : Vanadium(II) complexes with similar diamines show distorted octahedral geometries, characterized by magnetic moment measurements (~2.8–3.2 µB) .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis to isolate enantiopure forms of this compound?

- Methodological Answer :

- Chiral Pool Strategy : Start with enantiomerically pure (1R,2R)-cyclohexane-1,2-diamine (derived from tartaric acid, as in ), then introduce substituents while preserving configuration.

- Kinetic Resolution : Use chiral catalysts (e.g., lipases) during alkylation steps to favor one enantiomer.

- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or optical rotation comparisons .

Q. What strategies resolve crystallographic disorder in the cyclohexane ring or substituents during X-ray analysis?

- Methodological Answer :

- Disorder Modeling : In SHELXL, split disordered atoms into multiple positions with occupancy refinement. Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable geometry .

- Low-Temperature Data : Collect data at 100 K (vs. 173 K in ) to reduce thermal motion artifacts.

- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and R1 convergence <5% .

Q. How do steric and electronic properties of this ligand compare to N,N′-tetramethylethane-1,2-diamine (TMEDA) in stabilizing reactive organometallic species?

- Methodological Answer :

- Steric Analysis : Calculate Tolman’s cone angle using molecular modeling software (e.g., Avogadro). The cyclohexane backbone likely increases steric bulk vs. TMEDA.

- Electronic Effects : Compare IR ν(N–H) and NMR δ(N–CH₃) shifts to assess electron-donating capacity. Stronger donors stabilize low-valent metals (e.g., Li⁺ or Mg²⁺) .

- Case Study : TMEDA forms stable Li complexes, while bulkier diamines may favor dimeric or aggregated species.

Q. How should researchers address discrepancies between experimental NMR data and computational predictions (e.g., DFT)?

- Methodological Answer :

- Solvent Effects : Re-run DFT calculations (e.g., Gaussian09) with explicit solvent models (e.g., PCM for CDCl₃) to improve δ prediction accuracy.

- Conformational Sampling : Use molecular dynamics (MD) to account for cyclohexane ring puckering, which affects chemical shifts .

- Validation : Cross-check with solid-state NMR if dynamic averaging obscures solution-state data .

Data Contradiction Analysis

Q. How can conflicting reports about the compound’s hygroscopicity be reconciled?

- Methodological Answer :

- Environmental Control : Reproduce experiments under strict anhydrous conditions (glovebox, dried solvents). Hygroscopicity may vary with substituents; e.g., N-methyl groups reduce moisture uptake vs. primary amines .

- Quantitative Analysis : Measure water absorption via Karl Fischer titration and correlate with structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.